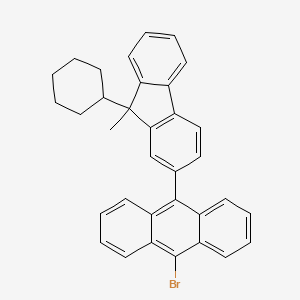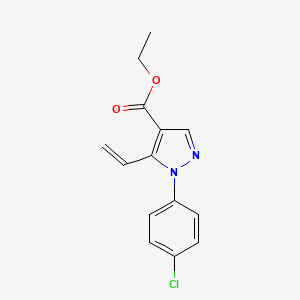
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a vinyl group, and an ethyl ester functional group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Vinylation: The vinyl group can be introduced via a Heck reaction, where the pyrazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the chlorophenyl group.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-3-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chlorophenyl group and the vinyl group on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
属性
CAS 编号 |
786727-23-9 |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC 名称 |
ethyl 1-(4-chlorophenyl)-5-ethenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-13-12(14(18)19-4-2)9-16-17(13)11-7-5-10(15)6-8-11/h3,5-9H,1,4H2,2H3 |
InChI 键 |
ZOEKKTRLIYWVGN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


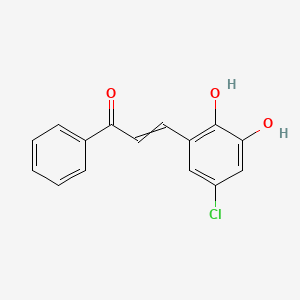
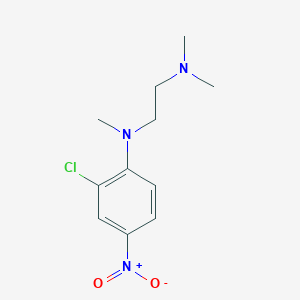
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
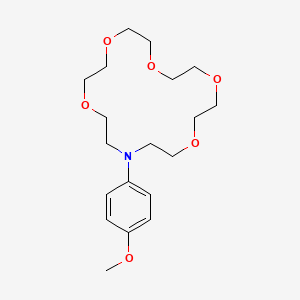
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
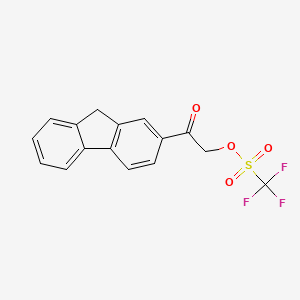
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
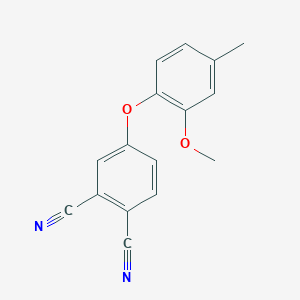
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
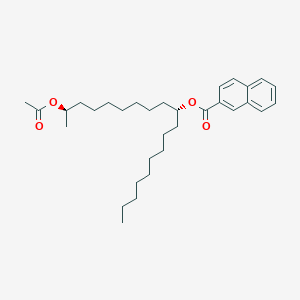
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
